molecular formula C6H8N4O2 B15205090 2-((5-Methylisoxazol-3-yl)methylene)hydrazinecarboxamide

2-((5-Methylisoxazol-3-yl)methylene)hydrazinecarboxamide

Cat. No.: B15205090
M. Wt: 168.15 g/mol
InChI Key: KEIUKRYUAXFZBV-FPYGCLRLSA-N
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Preparation Methods

The synthesis of 2-((5-Methylisoxazol-3-yl)methylene)hydrazinecarboxamide typically involves the reaction of 5-methylisoxazole-3-carbaldehyde with hydrazinecarboxamide under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Catalysts and other additives may be used to enhance the reaction efficiency and reduce the formation of by-products .

Chemical Reactions Analysis

2-((5-Methylisoxazol-3-yl)methylene)hydrazinecarboxamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .

Properties

Molecular Formula

C6H8N4O2

Molecular Weight

168.15 g/mol

IUPAC Name

[(E)-(5-methyl-1,2-oxazol-3-yl)methylideneamino]urea

InChI

InChI=1S/C6H8N4O2/c1-4-2-5(10-12-4)3-8-9-6(7)11/h2-3H,1H3,(H3,7,9,11)/b8-3+

InChI Key

KEIUKRYUAXFZBV-FPYGCLRLSA-N

Isomeric SMILES

CC1=CC(=NO1)/C=N/NC(=O)N

Canonical SMILES

CC1=CC(=NO1)C=NNC(=O)N

Origin of Product

United States

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